molecular formula C14H16O2 B3058106 2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy- CAS No. 87821-81-6

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy-

Cat. No. B3058106
CAS RN: 87821-81-6
M. Wt: 216.27 g/mol
InChI Key: DNNKJYHQOBEKNJ-UHFFFAOYSA-N
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Description

Cyclohexenone is an organic compound which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow .


Synthesis Analysis

Cyclohexenone can be synthesized through several methods. One method involves the use of allyl-palladium catalysis to enable a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another method is the cationic Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO .


Molecular Structure Analysis

The molecular structure of cyclohexenone consists of a six-membered ring with a ketone functional group. The IUPAC name for cyclohexenone is Cyclohex-2-en-1-one .


Chemical Reactions Analysis

Cyclohexenone is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks. As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes .


Physical And Chemical Properties Analysis

Cyclohexenone has a molecular weight of 96.13 . It is a liquid at room temperature with a density of 0.993 g/mL at 25 °C . The boiling point of cyclohexenone is between 171-173 °C .

Safety And Hazards

Cyclohexenone is classified as Acute Tox. 1 Inhalation, Acute Tox. 2 Dermal, Acute Tox. 3 Oral, and Flam. Liq. 3 according to GHS classification . It is advisable to handle it with appropriate safety measures.

properties

IUPAC Name

5-(2,3-dimethylphenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-5,8,11,15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNKJYHQOBEKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CC(=CC(=O)C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549795
Record name 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 5-(2,3-dimethylphenyl)-3-hydroxy-

CAS RN

87821-81-6
Record name 5-Hydroxy-2',3'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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